3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one
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Overview
Description
3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group and a multi-ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one typically involves multiple steps, starting with the bromination of 2-methylphenyl compounds. The brominated intermediate is then subjected to further reactions to introduce the multi-ring system. Common reagents used in these steps include bromine, organic solvents, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one involves its interaction with specific molecular targets. The brominated phenyl group and the multi-ring system allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-methylphenyl)-4-iodosydnone: Similar in structure but contains an iodine atom instead of the multi-ring system.
4-Bromo-2-methylphenyl isocyanate: Contains the brominated phenyl group but lacks the complex ring system.
Uniqueness
3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is unique due to its combination of a brominated phenyl group and a multi-ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22BrNO3 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
10-(4-bromo-2-methylphenyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C23H22BrNO3/c1-13-9-16(24)7-8-20(13)25-11-15-10-19-17-5-3-4-6-18(17)23(26)28-22(19)14(2)21(15)27-12-25/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
XMAAOPADBUXMJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCCC5 |
Origin of Product |
United States |
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